3-(2,5-Dimethylthiophen-3-yl)-3-hydroxypropanoic acid
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Overview
Description
3-(2,5-Dimethylthiophen-3-yl)-3-hydroxypropanoic acid is an organic compound featuring a thiophene ring substituted with two methyl groups and a hydroxypropanoic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylthiophen-3-yl)-3-hydroxypropanoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis.
Substitution with Methyl Groups: The thiophene ring is then substituted with methyl groups at the 2 and 5 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylthiophen-3-yl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.
Reduction: Lithium aluminum hydride, ether as solvent, reflux conditions.
Substitution: Alkyl halides, base catalysts, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-(2,5-Dimethylthiophen-3-yl)-3-hydroxypropanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylthiophen-3-yl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethylthiophene-3-boronic acid
- 3-Acetyl-2,5-dimethylthiophene
- 3-(2,5-Dimethylthiophen-3-yl)propanoic acid
Uniqueness
3-(2,5-Dimethylthiophen-3-yl)-3-hydroxypropanoic acid stands out due to its hydroxypropanoic acid side chain, which imparts unique chemical reactivity and potential biological activity compared to other similar thiophene derivatives .
Properties
Molecular Formula |
C9H12O3S |
---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
3-(2,5-dimethylthiophen-3-yl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H12O3S/c1-5-3-7(6(2)13-5)8(10)4-9(11)12/h3,8,10H,4H2,1-2H3,(H,11,12) |
InChI Key |
KEPYJRRQLKGVRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C(CC(=O)O)O |
Origin of Product |
United States |
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